5,6-Diamino-1,3-diethyluracil Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2.ClH/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14;/h3-4,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWLJOFXKBZWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)N(C1=O)CC)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785764-26-2 | |

| Record name | 5,6-Diamino-1,3-diethyluracil Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 5,6-Diamino-1,3-diethyluracil Hydrochloride?

An In-Depth Technical Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride

Authored by a Senior Application Scientist

Foreword: A Versatile Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of molecular scaffolds available to the medicinal chemist, pyrimidine derivatives, and specifically uracils, hold a privileged position due to their inherent biological relevance and synthetic versatility. This guide focuses on a particularly valuable, yet specialized, building block: This compound .

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for its application in complex syntheses, and the practical considerations for its safe and effective use. The insights herein are grounded in established chemical principles and supported by authoritative references, intended to empower your research and development endeavors.

Core Molecular Properties and Identification

This compound is the salt form of a substituted pyrimidinedione, which enhances its stability and handling characteristics as a laboratory chemical. The core structure features a uracil ring N-substituted with two ethyl groups and bearing two adjacent amino groups at the C5 and C6 positions. These vicinal amines are the epicenter of the molecule's synthetic utility.

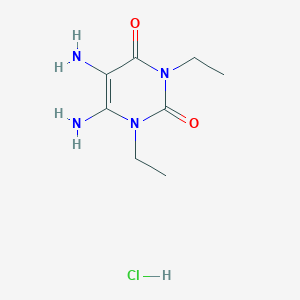

Chemical Structure

Caption: 2D structure of 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride.

Physicochemical & Spectroscopic Data

Quantitative data for this specific compound is sparse in public literature; therefore, data for the closely related and well-documented analog, 5,6-Diamino-1,3-dimethyluracil, is provided for comparative insight.

| Property | Value for this compound | Reference | Notes / Analog Data |

| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [1] | |

| CAS Number | 1785764-26-2 | [1][2] | |

| Molecular Formula | C₈H₁₅ClN₄O₂ | [1] | |

| Molecular Weight | 234.68 g/mol | [1] | Anhydrous basis. |

| Appearance | Solid (predicted) | The dimethyl analog is a solid, often pale brown.[3] | |

| Melting Point | Not specified | Dimethyl analog: 210-214 °C (with decomposition).[3][4] | |

| Solubility | Not specified | Hydrochloride salt form generally improves aqueous solubility. | |

| ¹H-NMR | Data not available | ¹H NMR spectra for the dimethyl analog has been reported.[5] | |

| Mass Spec (MS) | Data not available | MS data for the dimethyl analog is available (m/z = 170.17).[6][7] |

Synthesis Pathway: A Strategic Approach

The synthesis of this compound typically follows a logical and well-established pathway common for diaminopyrimidines. The process begins with the corresponding 6-aminouracil derivative, proceeds through a nitrosation step to introduce a nitrogen-based functional group at the C5 position, and concludes with a reduction to yield the target vicinal diamine.

The causality behind this choice is clear: the C5 position of the 6-aminouracil ring is activated towards electrophilic attack, making nitrosation with agents like sodium nitrite in an acidic medium a highly efficient transformation.[8][9] The subsequent reduction of the nitroso group is readily achieved with a variety of reducing agents, with sodium hydrosulfite (dithionite) being a common and effective choice.[8][9]

Caption: General synthetic workflow for 5,6-Diamino-1,3-diethyluracil HCl.

Chemical Reactivity and Mechanistic Insights

The synthetic power of 5,6-Diamino-1,3-diethyluracil lies in the nucleophilic character of its two adjacent amino groups. This unique arrangement makes it an ideal substrate for cyclocondensation reactions , where it reacts with bifunctional electrophiles to construct fused heterocyclic ring systems.[3][10]

Core Reactivity: Cyclocondensation

The primary application of this molecule is as a precursor to fused pyrimidine systems, most notably purines (xanthines) and pteridines. The reaction mechanism involves the sequential or concerted reaction of both amino groups with a reagent containing two electrophilic centers, leading to the formation of a new five or six-membered ring fused to the original uracil scaffold.

For instance, in the renowned Traube purine synthesis, a 4,5-diaminopyrimidine (the core of our molecule) reacts with a one-carbon unit source, such as formic acid or triethyl orthoformate, to form the imidazole ring of a purine.[11]

Caption: Cyclocondensation of the diaminouracil to form fused ring systems.

Applications in Drug Development & Research

The derivatives synthesized from 5,6-Diamino-1,3-diethyluracil are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[10][12] The resulting fused heterocyclic structures are considered "privileged scaffolds" as they are known to bind to a variety of biological targets.

-

Adenosine Receptor Antagonists: Xanthine derivatives, such as theophylline and caffeine, are classic examples of adenosine receptor antagonists.[11] Synthesizing novel 8-substituted xanthines from 5,6-diaminouracils allows for the exploration of structure-activity relationships (SAR) to develop potent and selective antagonists for therapeutic use in respiratory and neurological disorders.[10]

-

Enzyme Inhibitors: The pteridine ring system, also accessible from this precursor, is found in numerous enzyme cofactors and inhibitors. This makes 5,6-Diamino-1,3-diethyluracil a valuable starting material for synthesizing potential inhibitors of targets like monoamine oxidase B (MAO-B) or nitric oxide synthase.

-

Antiproliferative Agents: The ability to generate diverse, complex heterocyclic structures has led to the investigation of its derivatives as potential anticancer agents.[12]

Experimental Protocol: Synthesis of an 8-Substituted Xanthine Derivative

This protocol is a representative example of a one-pot oxidative cyclization, demonstrating the utility of this compound in generating a library of pharmacologically relevant compounds.[3][10]

Objective: To synthesize an 8-substituted-1,3-diethylxanthine via condensation with an aldehyde and subsequent oxidative cyclization.

Materials:

-

This compound

-

Substituted Aromatic Aldehyde (e.g., benzaldehyde)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Solvent (e.g., Dichloromethane or DMF)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere, add this compound (1.0 eq).

-

Neutralization (if starting with HCl salt): Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free diamine in situ. Stir for 15 minutes at room temperature. Causality: The free diamine is required for the initial nucleophilic attack on the aldehyde.

-

Schiff Base Formation: Add the substituted aldehyde (1.0 eq) to the mixture. Stir at room temperature for 1-2 hours or until TLC analysis indicates consumption of the starting diamine. This step forms the corresponding benzylidene derivative (a Schiff base).[10]

-

Oxidative Cyclization: Carefully add thionyl chloride (1.5-2.0 eq) dropwise to the reaction mixture at 0 °C. Safety Note: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the intermediate is consumed.[10]

-

Work-up and Purification: Cool the reaction mixture and quench by slowly adding it to ice-water. The resulting precipitate is collected by filtration, washed with cold water and a suitable organic solvent (e.g., cold ethanol or ether), and then dried.

-

Characterization: The final product can be purified by recrystallization or column chromatography and characterized by ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

This self-validating system relies on TLC monitoring at each key stage to ensure the reaction proceeds to completion before the next step is initiated, maximizing yield and minimizing side products.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound requires careful handling due to its irritant properties.

GHS Hazard Information

| Hazard Statement | Description | GHS Pictogram |

| H315 | Causes skin irritation | Irritant |

| H319 | Causes serious eye irritation | Irritant |

(Data sourced from ECHA C&L Inventory for the specified compound)[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile reagents like thionyl chloride.[13]

-

Personal Protective Equipment:

-

General Hygiene: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory.[13]

Storage

-

Store in a cool, dry place in a tightly sealed container.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The dimethyl analog is classified as a combustible solid (Storage Class 11), a reasonable classification for the diethyl analog as well.[14]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for accessing complex and biologically active molecular architectures. Its true value is realized through the understanding of its core reactivity—the strategic cyclocondensation of its vicinal amino groups. By providing a reliable and versatile entry point to xanthines, pteridines, and other fused pyrimidines, it serves as a critical starting point for scaffold diversification in drug discovery programs. This guide has aimed to provide the foundational knowledge and practical insights necessary for its effective and safe application in the laboratory.

References

- This compound | C8H15ClN4O2 | CID 71299790. PubChem. [Link]

- REACTION OF 5,6-DIAMINO-1,3-DIMETHYLURACIL WITH ARYLIDENEACETONES AND ARYLIDENECYCLANONES. Chemistry of Heterocyclic Compounds. [Link]

- 5,6-Diamino-1,3-Dimethyluracil(CAS#:5440-00-6) MSDS, Density, Melting Point, Boiling Point, Structure, Formula, Molecular Weight. Chemsrc. [Link]

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health (NIH). [Link]

- Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil.

- 5,6-Diamino-1,3-dimethyluracil. NIST WebBook. [Link]

- DIAMINOURACIL HYDROCHLORIDE. Organic Syntheses Procedure. [Link]

- 5,6-Diamino-1,3-dimethyluracil hydrate | C6H12N4O3 | CID 12257483. PubChem. [Link]

- 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. Hebei Guangxing Chemical Co., Ltd.. [Link]

- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv

- 6-Amino-1,3-Dimethyluracil. Hebei Guangxing Chemical Industry Co., Ltd.. [Link]

- The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil.

Sources

- 1. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1785764-26-2 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 5,6-Diamino-1,3-dimethyluracil Pharmaceutical Secondary Standard; Certified Reference Material 5440-00-6 [sigmaaldrich.com]

An In-depth Technical Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Abstract

5,6-Diamino-1,3-diethyluracil Hydrochloride is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a derivative of uracil, a fundamental component of pyrimidine nucleosides, this compound serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. Its unique structural arrangement, featuring adjacent amino groups on the pyrimidine ring, provides a reactive scaffold for the construction of diverse and complex molecular architectures. This technical guide offers a comprehensive overview of the structure, properties, and synthesis of this compound. Furthermore, it delves into its critical role as an intermediate in the development of novel therapeutic agents, providing researchers, scientists, and drug development professionals with a detailed understanding of its utility and potential.

Core Structure and Chemical Properties

This compound is the hydrochloride salt of the parent compound, 5,6-Diamino-1,3-diethyluracil. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain synthetic applications.

Molecular Structure

The core of the molecule is a uracil ring, a pyrimidine derivative with two keto groups at positions 2 and 4. The key functional features are the two amino groups (-NH2) at the 5 and 6 positions and the two ethyl groups (-CH2CH3) attached to the nitrogen atoms at positions 1 and 3.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Adapted from General Procedures)

The following is a generalized protocol adapted from the synthesis of diaminouracil hydrochloride and related compounds. [1]Researchers should optimize these conditions for the diethyl derivative.

Step 1: Synthesis of 6-Amino-1,3-diethyluracil

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add N,N'-diethylurea and a suitable cyanoacetic acid derivative (e.g., ethyl cyanoacetate).

-

Reflux the mixture.

-

After cooling, dissolve the solid in hot water and neutralize with acetic acid to precipitate 6-amino-1,3-diethyluracil.

Step 2: Nitrosation

-

Suspend the 6-amino-1,3-diethyluracil in water.

-

Add a solution of sodium nitrite in water. A colored precipitate of 6-amino-1,3-diethyl-5-nitrosouracil should form.

-

Filter and wash the precipitate.

Step 3: Reduction

-

Create a slurry of the nitroso intermediate in warm water.

-

Gradually add a reducing agent, such as sodium hydrosulfite, until the color of the nitroso compound disappears.

-

Cool the solution to allow the diaminouracil bisulfite salt to precipitate.

-

Filter and wash the product.

Step 4: Hydrochloride Salt Formation

-

Transfer the diaminouracil bisulfite salt to a flask.

-

Add concentrated hydrochloric acid and heat the slurry with stirring.

-

Filter the resulting tan-colored this compound.

-

Wash with a suitable solvent like acetone and dry under vacuum. [1]

Function and Applications in Drug Development

The primary and most significant function of this compound is its role as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. [2]The adjacent amino groups at the C5 and C6 positions of the uracil ring provide a reactive site for cyclization reactions, making it an ideal starting material for constructing fused ring systems.

Precursor for Fused Heterocyclic Systems

5,6-Diaminouracil derivatives are fundamental building blocks for a variety of biologically active molecules. The specific derivatives synthesized from the diethyl analogue are less documented than those from the dimethyl version; however, the general applications are expected to be similar. These include the synthesis of:

-

Xanthine Derivatives: These compounds are known for their activity as adenosine receptor antagonists. [3]Theophylline and caffeine are well-known examples derived from the dimethyl analogue.

-

Pteridine Analogs: These have been investigated as monoamine oxidase B and nitric oxide synthase inhibitors. [4]* Pyrimido[4,5-b]quinolines: This class of compounds has shown a broad range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. [5]* Pyrimidinyl Purinediones: Synthesized via cyclocondensation reactions. [4] The choice between the diethyl and dimethyl derivative can influence the solubility and reactivity of the precursor, as well as the pharmacokinetic properties of the final bioactive molecule. [6]

Experimental Protocol: Microwave-Assisted Synthesis of Fused Pyrimidines

This protocol describes a general method for the use of 5,6-diamino-1,3-dialkyluracils in the synthesis of fused pyrimidines, which is applicable to the diethyl derivative. [6] Materials:

-

5,6-Diamino-1,3-diethyluracil

-

Triethyl orthoformate

Procedure:

-

In a pressure-rated microwave vial, combine 5,6-Diamino-1,3-diethyluracil with an excess of triethyl orthoformate.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).

-

After cooling, the product often precipitates and can be collected by filtration.

Expected Yields:

-

76-80%, depending on the specific N-alkyl groups. [6]

Mechanism of Action of Downstream Derivatives

While this compound itself is not typically the active pharmacological agent, its derivatives have been shown to target various biological pathways. For instance, xanthine derivatives synthesized from diaminouracils act as competitive antagonists at adenosine receptors, which are implicated in a variety of physiological processes.

Caption: Pathway from precursor to biological action of xanthine derivatives.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined structure and reactive amino groups provide a robust platform for the synthesis of a diverse range of fused heterocyclic compounds with significant potential for biological activity. While much of the specific biological data in the literature focuses on the more common dimethyl analogue, the synthetic utility of the diethyl derivative is clear. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important building block in the pursuit of novel therapeutics and functional materials.

References

- PubChem. This compound. [Link]

- Sunway Pharm Ltd. This compound - CAS:1785764-26-2. [Link]

- El-Sayed, N. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

- Chemsrc. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6. [Link]

- Marx, D., et al. (2019).

- CONICET.

- ResearchGate. Resonance structures of 5,6‐diamino‐1,3‐dimethyluracil. [Link]

- ResearchGate. Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. [Link]

- NIST. 5,6-Diamino-1,3-dimethyluracil. [Link]

- Organic Syntheses. diaminouracil hydrochloride. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride: A Core Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of 5,6-Diamino-1,3-diethyluracil Hydrochloride (CAS No. 1785764-26-2), a pivotal intermediate in medicinal chemistry.[1] We will explore its fundamental properties, synthesis, and critical role as a versatile building block for complex heterocyclic systems, with a particular focus on its application in the synthesis of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Overview

5,6-Diamino-1,3-diethyluracil, a derivative of the pyrimidine uracil, is distinguished by two adjacent amino groups at the C5 and C6 positions and ethyl groups at the N1 and N3 positions of the uracil ring. This unique structural arrangement makes it a highly reactive and versatile precursor for constructing fused heterocyclic systems. The hydrochloride salt enhances the compound's stability and handling characteristics.

Its primary significance in the pharmaceutical industry is highlighted by its role as a key intermediate in the synthesis of Istradefylline, a selective adenosine A2A receptor antagonist used in the treatment of Parkinson's disease.[2][] The diamino functionality serves as a reactive handle for cyclocondensation reactions, allowing for the efficient construction of the purine core inherent in Istradefylline and other xanthine derivatives.

Physicochemical and Computed Properties

A summary of the key properties for 5,6-Diamino-1,3-diethyluracil and its hydrochloride salt is presented below. Data for the free base and the hydrochloride salt are compiled from various sources to provide a comprehensive profile.

| Property | Value | Source |

| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | PubChem[1] |

| CAS Number | 1785764-26-2 (Hydrochloride); 52998-22-8 (Free Base) | PubChem[1], Chemical Supplier Data[4] |

| Molecular Formula | C8H15ClN4O2 | PubChem[1] |

| Molecular Weight | 234.68 g/mol | PubChem[1] |

| Appearance | Yellow solid (Free Base) | Chemical Supplier Data[4] |

| Melting Point | 88-98 °C (Free Base) | Chemical Supplier Data[4] |

| Key Characteristics | Hygroscopic (Free Base) | Chemical Supplier Data[4] |

Synthesis of the 5,6-Diaminouracil Scaffold

The synthesis of 5,6-diamino-1,3-dialkyluracils is a well-established process in organic chemistry, typically involving a three-step sequence: formation of the 6-aminouracil ring, nitrosation at the C5 position, and subsequent reduction of the nitroso group to an amine. This pathway is adaptable for various N-alkyl substituents, including the diethyl derivative.

A representative synthesis pathway, adapted from a patented method for producing an Istradefylline precursor, is outlined below.[5]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-Amino-1,3-diethyluracil (Compound I) This initial step involves the cyclization of a dialkylurea with a cyanoacetic acid derivative. The causality here lies in the reactivity of the urea nitrogens with the carbonyl and nitrile groups of the cyanoacetic acid derivative to form the pyrimidine ring.

-

Reaction Setup: In a suitable reaction vessel, combine 1,3-diethylurea and cyanoacetic acid in acetic anhydride.

-

Reaction: Heat the mixture under reflux. The acetic anhydride acts as both a solvent and a dehydrating agent, driving the condensation reaction forward.

-

Work-up: After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide) to a pH of 7.

-

Isolation: The product, 6-Amino-1,3-diethyluracil, precipitates as a solid and can be isolated by filtration and washing.

Step 2: Nitrosation to form 6-Amino-1,3-diethyl-5-nitrosouracil (Compound II) This step is an electrophilic substitution at the electron-rich C5 position of the 6-aminouracil ring. The amino group at C6 activates the C5 position for electrophilic attack.

-

Reaction Setup: Dissolve Compound I in acetic acid.

-

Reaction: Add a solution of sodium nitrite (NaNO2) portion-wise while maintaining a controlled temperature. The acetic acid protonates the nitrite to form nitrous acid (HNO2), the active nitrosating agent.

-

Isolation: The resulting nitroso compound precipitates from the reaction mixture and can be collected by filtration and drying.

Step 3: Reduction to 5,6-Diamino-1,3-diethyluracil (Compound III) The final step involves the reduction of the nitroso group to a primary amine, yielding the target diamino compound.

-

Reaction Setup: Suspend Compound II in a suitable solvent, such as methanol.

-

Reaction: Introduce a reducing agent. A common and effective method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] Alternatively, chemical reducing agents like sodium hydrosulfite can be used.

-

Isolation: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting free base can be used directly or converted to its hydrochloride salt for improved stability and handling by treatment with hydrochloric acid.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of 5,6-Diamino-1,3-diethyluracil HCl.

Core Reactivity and Applications in Drug Development

The synthetic utility of 5,6-diamino-1,3-dialkyluracils stems from the nucleophilicity of the two adjacent amino groups. This structure is an ideal substrate for cyclocondensation reactions with reagents containing two electrophilic centers, or with single-carbon synthons, to form a new five- or six-membered ring fused to the pyrimidine core.

Synthesis of Xanthine Derivatives

A primary application is the synthesis of xanthine derivatives, which are core structures in many therapeutic agents, most notably as adenosine receptor antagonists.[6][7] The Traube purine synthesis is a classic method demonstrating this transformation.[8]

Experimental Protocol: General Synthesis of a 1,3-Diethylxanthine Derivative

-

Reaction Setup: In a pressure-rated microwave vial, combine 5,6-Diamino-1,3-diethyluracil with an excess of a one-carbon synthon, such as triethyl orthoformate.[8] Other reagents like formic acid or formamide can also be used depending on the desired substituent at the C8 position.

-

Microwave-Assisted Reaction: Seal the vial and irradiate the mixture in a microwave reactor (e.g., at 160°C for 5 minutes). Microwave irradiation often accelerates the reaction, reduces side products, and improves yields compared to conventional heating. The rationale is the efficient and uniform heating of the polar reaction mixture.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure xanthine derivative.

This methodology is directly applicable to the synthesis of precursors for drugs like Istradefylline, where the xanthine core is further elaborated.

Logical Pathway to Fused Heterocycles

Caption: Role of 5,6-Diamino-1,3-diethyluracil as a precursor to fused heterocycles.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate whose importance is intrinsically linked to the synthesis of advanced pharmaceutical agents. While detailed public data on this specific diethyl derivative is less abundant than for its dimethyl counterpart, the fundamental principles of its synthesis and reactivity are well-understood within the broader class of diaminouracils. Its role in the production of Istradefylline underscores its relevance in addressing complex neurological disorders. As drug discovery continues to explore fused heterocyclic scaffolds, the demand for versatile and reactive building blocks like 5,6-Diamino-1,3-diethyluracil is expected to grow, encouraging further research into its properties and synthetic applications.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil from N,N-Dimethylurea.

- BenchChem. (n.d.). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.

- BenchChem. (n.d.). 5,6-Diamino-1,3-dimethyluracil | CAS 5440-00-6.

- BenchChem. (n.d.). Application Notes and Protocols: 5,6-Diamino-1,3-dimethyluracil in One-Pot Synthesis of Fused Uracil Derivatives.

- Chemsrc. (2025, August 25). 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6.

- ResearchGate. (n.d.). Reaction of 5,6-diaminouracils 49 with 2,7-dibromo-9H-fluoren-9-one....

- National Center for Biotechnology Information. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71299790.

- ResearchGate. (n.d.). Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil.

- Autech Industry Co.,Limited. (n.d.). The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil.

- ACS Publications. (n.d.). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society.

- Google Patents. (n.d.). CN104974157A - Istradefylline synthesis process.

- ResearchGate. (2008, September). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions.

- National Center for Biotechnology Information. (n.d.). 5,6-Diaminouracil. PubChem Compound Summary for CID 76726.

- National Center for Biotechnology Information. (2021, February 4). Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists.

- Hebei Guangxing Chemical Industry Co., Ltd. (2025, September 28). 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications.

- ResearchGate. (2021, February 4). (PDF) Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A 2A Receptor Antagonists.

Sources

- 1. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN104974157A - Istradefylline synthesis process - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5,6-二氨基-1,3-二甲基尿嘧啶 水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 5,6-Diamino-1,3-diethyluracil Hydrochloride and Its Biologically Active Derivatives

This technical guide provides a comprehensive exploration of 5,6-Diamino-1,3-diethyluracil Hydrochloride, focusing on its pivotal role as a chemical precursor and the intricate mechanisms of action of its biologically active derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to illuminate the therapeutic potential unlocked by this versatile molecule.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (PubChem CID: 71299790) is a substituted pyrimidine derivative that, while not possessing significant intrinsic biological activity, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with profound pharmacological effects. Its chemical structure, featuring adjacent amino groups on a uracil core, provides a reactive platform for cyclization reactions, making it an invaluable intermediate in the generation of complex molecules such as xanthines and pteridines.[1] The diethyl substitution on the uracil ring can influence the solubility and reactivity of the molecule during synthesis.[2] This guide will delve into the primary mechanisms of action of the key therapeutic agents derived from this important precursor.

Core Mechanisms of Action of Biologically Active Derivatives

The therapeutic relevance of this compound is realized through its conversion into compounds that modulate critical physiological pathways. The two primary classes of derivatives with well-established mechanisms of action are xanthines, which act as adenosine receptor antagonists, and pteridines, which have been investigated as nitric oxide synthase inhibitors. A third, emerging area of interest is the direct antioxidant activity of certain diaminouracil derivatives.

Adenosine Receptor Antagonism by Xanthine Derivatives

The synthesis of xanthine derivatives, such as theophylline and caffeine, is a major application of 5,6-diaminouracils.[3] These compounds are structurally similar to endogenous adenosine, allowing them to act as competitive antagonists at adenosine receptors, primarily the A1 and A2A subtypes.[4][5]

Adenosine is a purine nucleoside that functions as an inhibitory neurotransmitter and neuromodulator in the central nervous system and other tissues.[6] By binding to its receptors, adenosine slows down neural activity, leading to effects such as drowsiness and vasodilation. Xanthine derivatives physically block these receptors, preventing adenosine from binding and thereby exerting a stimulatory effect.[4][6] This antagonism is the primary mechanism behind the well-known effects of caffeine and the therapeutic actions of theophylline in conditions like asthma.[4][6]

Caption: Mechanism of adenosine receptor antagonism by xanthine derivatives.

Table 1: Comparative Potency of Xanthine Derivatives as Adenosine Receptor Antagonists

| Xanthine Derivative | Relative Potency at A1 Receptors | Relative Potency at A2 Receptors | Reference |

| Diethyl-8-phenyl-theophylline | +++++ | +++++ | [7] |

| 8-Phenyltheophylline | ++++ | ++++ | [7] |

| Isobutylmethylxanthine | +++ | +++ | [7] |

| Theophylline | ++ | ++ | [7][8] |

| Caffeine | ++ | ++ | [7][8] |

| Theobromine | + | + | [7] |

Relative potency is a qualitative summary based on the cited literature.

Nitric Oxide Synthase Inhibition by Pteridine Derivatives

Another significant class of compounds synthesized from 5,6-diaminouracils are pteridine analogues.[9] Certain pteridine derivatives have been designed and evaluated as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO).[2] NO is a critical signaling molecule involved in a vast range of physiological and pathological processes, including vasodilation, neurotransmission, and inflammation.[10]

All three isoforms of NOS (nNOS, eNOS, and iNOS) require the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H4Bip) for their catalytic activity.[2][10] Pteridine-based inhibitors can be designed to act as antagonists of H4Bip, competing for its binding site on the NOS enzyme and thereby preventing the synthesis of NO.[2] This inhibitory action has therapeutic potential in conditions associated with excessive NO production, such as neurodegenerative diseases and certain inflammatory disorders.[11]

Caption: Inhibition of Nitric Oxide Synthase by pteridine-based H4Bip antagonists.

Antioxidant and Free Radical Scavenging Activity

Recent research has also highlighted the potential of 5,6-diaminouracil derivatives as potent antioxidants.[12] Specifically, long-chain N-alkylated derivatives of 5,6-diaminouracil have demonstrated significant inhibitory activity against lipid peroxidation induced by oxygen radicals.[12]

The mechanism of this antioxidant effect is attributed to the ability of the diaminouracil moiety to act as a free radical scavenger. These compounds can donate a hydrogen atom to lipid radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation.[12] The lipophilicity conferred by the long alkyl chains enhances their ability to incorporate into mitochondrial membranes, where they can effectively protect against oxidative damage.[12] This direct antioxidant activity represents a distinct and promising therapeutic avenue for conditions associated with oxidative stress.

Experimental Protocols

To facilitate further research, this section provides condensed, illustrative protocols for the synthesis and evaluation of biologically active derivatives of 5,6-Diamino-1,3-diethyluracil.

Protocol 1: Synthesis of an 8-Phenylxanthine Derivative

This protocol outlines a general procedure for the synthesis of an 8-phenylxanthine derivative from 5,6-Diamino-1,3-diethyluracil, a key step in creating adenosine receptor antagonists.

Materials:

-

This compound

-

Benzaldehyde

-

Thionyl chloride

-

Appropriate solvents (e.g., ethanol, DMF)

Procedure:

-

Schiff Base Formation: In a round-bottom flask, dissolve 5,6-Diamino-1,3-diethyluracil in a suitable solvent. Add benzaldehyde and stir the mixture at room temperature to form the corresponding benzylidene derivative (Schiff base) in situ. Monitor the reaction by TLC.

-

Oxidative Cyclization: To the reaction mixture, add thionyl chloride dropwise under reflux conditions. This will effect an oxidative cyclization of the intermediate to yield the 8-phenylxanthine derivative.[1]

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Competitive Radioligand Binding Assay for Adenosine A1 Receptor Antagonism

This assay determines the affinity of a test compound (e.g., a synthesized xanthine derivative) for the adenosine A1 receptor.

Materials:

-

Membrane preparation from cells expressing human adenosine A1 receptors

-

[³H]-DPCPX (a selective A1 antagonist radioligand)

-

Test compound (xanthine derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In microtiter plates, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]-DPCPX in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known A1 antagonist, e.g., unlabeled DPCPX).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

This compound is a cornerstone molecule in medicinal chemistry, enabling the synthesis of compounds with diverse and potent mechanisms of action. Its primary utility lies in its role as a precursor to xanthine derivatives that act as adenosine receptor antagonists and pteridine analogues that function as nitric oxide synthase inhibitors. Furthermore, emerging evidence suggests a direct antioxidant role for some of its derivatives. A thorough understanding of these downstream mechanisms is crucial for the rational design and development of novel therapeutics for a wide range of diseases, from respiratory and cardiovascular disorders to neurodegenerative and inflammatory conditions.

References

- Fredholm, B. B. (1985). On the mechanism of action of theophylline and caffeine. Acta Medica Scandinavica, 217(2), 149-153.

- Wikipedia contributors. (2024). Adenosine. In Wikipedia, The Free Encyclopedia.

- Daly, J. W., Butts-Lamb, P., & Padgett, W. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Cellular and Molecular Neurobiology, 3(1), 69-80.

- Daly, J. W. (1993). Mechanism of action of caffeine. In Caffeine, Coffee, and Health (pp. 97-150). Raven Press.

- Choi, O. H., Shamim, M. T., Padgett, W. L., & Daly, J. W. (1988). Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life sciences, 43(5), 387-398.

- Sigma-Aldrich. (n.d.). 5,6-Diamino-1,3-dimethyluracil technical grade.

- Fröhlich, L. G., Kotsonis, P., Traub, H., & Schmidt, H. H. H. W. (1999). Inhibition of Neuronal Nitric Oxide Synthase by 4-Amino Pteridine Derivatives: Structure−Activity Relationship of Antagonists of (6 R)-5,6,7,8-Tetrahydrobiopterin Cofactor. Journal of medicinal chemistry, 42(21), 4108-4121.

- RSC Publishing. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- PubChem. (n.d.). This compound.

- Müller, C. E. (2009). Recent advances in the synthesis of xanthines: a short review. Molecules, 14(9), 3713-3730.

- Fredholm, B. B., & Persson, C. G. (1982). Xanthine derivatives as adenosine receptor antagonists. European journal of pharmacology, 81(4), 673-676.

- BenchChem. (n.d.).

- MDPI. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7156.

- ChEMBL. (n.d.).

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(5), 3700-3720.

- Poulsen, S. A., & Quinn, R. J. (1998). Structural and conformational studies on carboxamides of 5, 6-diaminouracils—precursors of biologically active xanthine derivatives. Australian Journal of Chemistry, 51(11), 1045-1052.

- Der Pharma Chemica. (n.d.).

- Coudert, P., Couquelet, J., Tronche, P., Carpy, A., & Colleter, J. C. (1994). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. Journal of medicinal chemistry, 37(13), 2068-2074.

- ACS Publications. (n.d.). Reactions of 1,3-Dimethyl-5,6-diaminouracil.

- CONICET. (n.d.).

- ResearchGate. (n.d.). Nitric oxide synthase and structure-based inhibitor design.

- MDPI. (n.d.). Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. On the mechanism of action of theophylline and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine - Wikipedia [en.wikipedia.org]

- 7. Xanthine derivatives as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of caffeine and theophylline on adenosine and benzodiazepine receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diamino-1,3-diethyluracil Hydrochloride is a key heterocyclic building block, serving as a versatile precursor in the synthesis of a wide array of fused pyrimidine systems with significant biological and pharmacological relevance. As a derivative of uracil, a fundamental component of ribonucleic acid, its unique structural feature of vicinal amino groups at the C5 and C6 positions of the pyrimidine ring makes it an ideal substrate for cyclocondensation reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the construction of xanthine and pteridine analogs, which are prominent scaffolds in drug discovery. The insights provided herein are aimed at empowering researchers to effectively utilize this compound in the development of novel therapeutic agents and functional materials.

Physicochemical and Safety Profile

Before its application in synthesis, a thorough understanding of the physicochemical properties and safety considerations of this compound is paramount.

Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [1] |

| Molecular Formula | C₈H₁₅ClN₄O₂ | [1] |

| Molecular Weight | 234.68 g/mol | [1] |

| Appearance | Typically a solid at room temperature | Inferred from related compounds[2] |

| Solubility | The hydrochloride salt is appreciably soluble in water. | Inferred from related compounds[3] |

Safety and Handling

This compound is classified as a skin and serious eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[2] It is recommended to handle the substance in a well-ventilated area to avoid inhalation of dust.[2] For detailed safety information, reference to the material safety data sheet (MSDS) is advised.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the 6-aminouracil core, followed by nitrosation at the C5 position and subsequent reduction to the diamine. This synthetic strategy is well-established for the analogous 1,3-dimethyl derivative and can be adapted for the 1,3-diethyl compound.[4]

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols (Adapted from 1,3-dimethyluracil synthesis)

This initial step involves the condensation of N,N'-diethylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form an intermediate, which is then cyclized under alkaline conditions.

-

Materials: N,N'-diethylurea, cyanoacetic acid, acetic anhydride, sodium hydroxide solution.

-

Procedure:

-

React N,N'-diethylurea with cyanoacetic acid in the presence of acetic anhydride.

-

Maintain the temperature at 40-45 °C.

-

Add a 32% solution of sodium hydroxide dropwise until the pH reaches 9-9.5.

-

Stir the mixture for 10-12 minutes.

-

Increase the reaction temperature to 90-95 °C and maintain for 18-20 minutes to complete the cyclization.[4]

-

Cool the reaction mixture and acidify to precipitate the 6-Amino-1,3-diethyluracil.

-

Isolate the product by filtration, wash with water, and dry.

-

The introduction of a nitroso group at the electron-rich C5 position is a critical step.

-

Materials: 6-Amino-1,3-diethyluracil, sodium nitrite, hydrochloric acid.

-

Procedure:

-

Dissolve 6-Amino-1,3-diethyluracil in dilute hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite with stirring, maintaining a low temperature.

-

The colored nitroso derivative will precipitate out of the solution.

-

Isolate the product by filtration, wash with cold water, and dry.

-

The nitroso group is then reduced to an amino group to yield the target diamine.

-

Materials: 6-Amino-5-nitroso-1,3-diethyluracil, sodium dithionite (sodium hydrosulfite).

-

Procedure:

-

Suspend the nitroso compound in water.

-

Heat the suspension gently.

-

Gradually add sodium dithionite until the color of the nitroso compound disappears.

-

Cool the reaction mixture to crystallize the 5,6-Diamino-1,3-diethyluracil.

-

Isolate the product by filtration, wash with water, and dry.

-

The stable hydrochloride salt is prepared for improved handling and storage.

-

Materials: 5,6-Diamino-1,3-diethyluracil, concentrated hydrochloric acid.

-

Procedure:

-

Suspend the 5,6-Diamino-1,3-diethyluracil in a suitable solvent.

-

Add concentrated hydrochloric acid.

-

Stir the mixture. The hydrochloride salt will precipitate.

-

Isolate the this compound by filtration, wash with a non-polar solvent (e.g., acetone), and dry under vacuum.[3]

-

Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound lies in the reactivity of its vicinal diamine functionality, which readily undergoes condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a variety of fused heterocyclic systems.

Synthesis of Xanthine Derivatives (Traube Purine Synthesis)

The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine.[2][5] This reaction is pivotal for the synthesis of xanthine derivatives, many of which are biologically active as adenosine receptor antagonists.[6]

Caption: General scheme for the Traube purine synthesis of xanthine derivatives.

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for the ring closure step.[7]

-

Materials: 5,6-Diamino-1,3-diethyluracil, triethyl orthoformate.

-

Procedure:

-

In a pressure-rated microwave vial, combine 5,6-Diamino-1,3-diethyluracil with an excess of triethyl orthoformate.[2]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).[2][7]

-

After cooling, the product can be isolated by filtration and washed with a suitable solvent like diethyl ether.[7]

-

Synthesis of Pyrimido[4,5-b]quinoline Derivatives

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[6] A common and efficient method for their synthesis is a one-pot, three-component reaction involving an aromatic aldehyde, a β-dicarbonyl compound (such as dimedone), and an aminouracil.[1][6]

-

Materials: 5,6-Diamino-1,3-diethyluracil (or 6-amino-1,3-diethyluracil), aromatic aldehyde, dimedone, catalyst (e.g., trityl chloride), solvent (e.g., chloroform).

-

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-diethyluracil (1 mmol).

-

Add the catalyst (e.g., 10 mol% trityl chloride) and solvent (e.g., 10 mL chloroform).[1]

-

Stir the reaction mixture under reflux conditions and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by recrystallization from a suitable solvent like aqueous ethanol.[1]

-

Analytical Characterization

The purity and structural integrity of this compound and its derivatives are crucial for their application. A combination of spectroscopic and chromatographic techniques is employed for their characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show signals corresponding to the ethyl groups (triplet and quartet), the amine protons, and any protons on the pyrimidine ring.

-

¹³C NMR will provide information on the carbon skeleton, including the carbonyl carbons and the carbons of the pyrimidine ring and ethyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the uracil ring, and C-N stretching are expected.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of diaminouracil derivatives.

A reversed-phase HPLC method is suitable for the analysis of these polar compounds.[7]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[7]

-

Mobile Phase: A buffered mobile phase, such as a gradient of acetonitrile and an aqueous ammonium acetate buffer, is typically used to ensure good peak shape and resolution.[7]

-

Detection: UV detection at a wavelength where the uracil chromophore absorbs strongly.

-

Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of methanol and water.[7]

Caption: General workflow for HPLC purity analysis.

Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the high reactivity of its vicinal diamine functionality provide access to a rich diversity of fused heterocyclic compounds. The ability to readily form xanthine and pyrimido[4,5-b]quinoline scaffolds, which are of significant interest in drug discovery, underscores the importance of this precursor. This guide has provided a comprehensive overview of its synthesis, properties, and key reactions, offering a foundation for researchers to explore its full potential in the development of novel molecules with therapeutic and technological applications. The adaptation of established protocols from the well-studied 1,3-dimethyl analog provides a practical starting point for the synthesis and utilization of this important diethyl derivative.

References

- Preparation of 6-amino-1,3-dimethyluracil. PrepChem.com.

- PubChem. This compound. National Center for Biotechnology Information.

- Ghahremanzadeh, R., et al. (2017). Multicomponent synthesis of pyrimido[4,5-b]quinolines over a carbocationic catalytic system. Scientific Reports, 7(1), 1-7.

- Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Publication Corporation.

- Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 20.

- TRAUBE PURINE SYNTHESIS.pptx. Scribd.

- Debnath, P. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(27), e202301389.

- 1-III) Traube Synthesis For Purine. Scribd.

- diaminouracil hydrochloride. Organic Syntheses Procedure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-[(3-chloropropyl)amino]-1,3-dimethyluracil synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. asianpubs.org [asianpubs.org]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Uracil Derivatives

This guide provides a comprehensive exploration of the discovery and historical development of uracil and its derivatives, pivotal compounds that have revolutionized modern medicine. From the fundamental identification of uracil to the rational design of potent anticancer and antiviral agents, this document offers researchers, scientists, and drug development professionals a detailed narrative grounded in scientific integrity and field-proven insights. We will delve into the causal chain of discovery, the intricate mechanisms of action, and the experimental methodologies that have defined this critical area of medicinal chemistry.

The Genesis: Discovery and Significance of Uracil

Uracil, a pyrimidine nucleobase, was first isolated in 1900 by Alberto Ascoli through the hydrolysis of yeast nuclein.[1][2][3][4] The name "uracil" had been coined earlier, in 1885, by the German chemist Robert Behrend during his work on synthesizing derivatives of uric acid.[2][4][5] This unassuming molecule is a fundamental component of ribonucleic acid (RNA), where it pairs with adenine, and is a demethylated form of thymine, its counterpart in DNA.[2][6] The cellular machinery utilizes uracil for the synthesis of essential enzymes and for polysaccharide biosynthesis.[6] Its discovery laid the groundwork for understanding nucleic acid structure and function, and ultimately, for the development of therapeutic agents that target these vital cellular processes.

The initial laboratory synthesis of uracil was a relatively straightforward process, involving the addition of water to cytosine to yield uracil and ammonia.[5][6] Another common method involves the condensation of maleic acid with urea in the presence of fuming sulfuric acid.[5][6]

A Paradigm Shift in Cancer Chemotherapy: The Advent of 5-Fluorouracil (5-FU)

The journey of uracil derivatives into the realm of therapeutics began with a key observation in the 1950s. Researchers Abraham Cantarow and Karl Paschkis noted that liver tumors in rats absorbed radioactive uracil more readily than normal liver cells, suggesting that uracil metabolism could be a viable target for anticancer drugs.[7][8] This finding inspired Charles Heidelberger, who, along with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, synthesized 5-fluorouracil (5-FU) in 1957.[7][9] The rationale was to create an antimetabolite, a molecule that could interfere with normal metabolic processes due to its structural similarity to a natural metabolite. 5-FU was patented in 1956 and entered medical use in 1962.[7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

5-Fluorouracil exerts its cytotoxic effects through several mechanisms, primarily by inhibiting the synthesis of DNA and by being incorporated into both RNA and DNA, leading to cellular damage and apoptosis.[8][10][11]

-

Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[7][8] Inside the cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[8][10] FdUMP binds to thymidylate synthase, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[8] This complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby halting dTMP synthesis and leading to a "thymineless death" in rapidly dividing cancer cells.[7][8]

-

Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[8][12] FUTP is incorporated into RNA in place of uridine triphosphate, disrupting RNA processing and function.[7][10] FdUTP can be misincorporated into DNA, leading to DNA damage and fragmentation.[10]

The metabolic activation and catabolism of 5-FU are critical determinants of its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive dihydrofluorouracil.[10] Genetic variations in the DPD gene can lead to DPD deficiency, increasing the risk of severe toxicity from 5-FU treatment.[7]

Figure 1: Mechanism of action of 5-Fluorouracil (5-FU).

Clinical Application and Drug Combinations

5-Fluorouracil is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, stomach, and pancreatic cancers.[7] To enhance its efficacy, 5-FU is often administered with leucovorin (folinic acid), which stabilizes the FdUMP-TS complex, thereby prolonging the inhibition of thymidylate synthase.[7]

The development of oral fluoropyrimidines, such as tegafur, which is a prodrug of 5-FU, has offered an alternative to intravenous administration.[9] Tegafur is often combined with uracil (in a 1:4 molar ratio, known as UFT) to competitively inhibit DPD, thereby increasing the bioavailability of 5-FU.[13]

| Drug/Combination | Mechanism of Action Enhancement | Primary Indications |

| 5-FU + Leucovorin | Stabilizes the FdUMP-TS complex | Colorectal cancer, Breast cancer |

| Tegafur/Uracil (UFT) | Tegafur is a 5-FU prodrug; Uracil inhibits DPD | Colorectal cancer, Gastric cancer |

| Capecitabine | Oral prodrug converted to 5-FU | Colorectal cancer, Breast cancer |

Table 1: Common 5-Fluorouracil-based therapeutic strategies.

A Beacon of Hope in the AIDS Epidemic: The Discovery of Zidovudine (AZT)

The story of zidovudine, also known as azidothymidine (AZT), is a testament to the power of serendipity and scientific perseverance in the face of a global health crisis. Originally synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, AZT showed little efficacy and was subsequently shelved.[14][15]

The emergence of the human immunodeficiency virus (HIV) and the acquired immunodeficiency syndrome (AIDS) in the early 1980s created an urgent need for effective antiviral therapies. In 1984, researchers at Burroughs Wellcome (now part of GlaxoSmithKline) began screening a library of compounds for anti-HIV activity.[16] AZT was among the compounds tested and was found to potently inhibit HIV replication in vitro.[17] This discovery led to rapid clinical development, and in 1987, AZT became the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of AIDS.[12][18]

Mechanism of Action: Terminating the Viral Replication Cycle

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI).[12][19] It is a structural analog of the natural nucleoside thymidine, with the 3'-hydroxyl group on the deoxyribose sugar replaced by an azido group.[20] This modification is key to its antiviral activity.

Once inside a host cell, AZT is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[20][21] HIV's reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA, mistakenly incorporates AZT-TP into the growing viral DNA chain instead of the natural deoxythymidine triphosphate (dTTP).[12][19] Because the azido group at the 3' position prevents the formation of a phosphodiester bond with the next incoming nucleotide, the elongation of the viral DNA chain is prematurely terminated.[19][20] This effectively halts the HIV replication cycle.

AZT exhibits a much higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[12]

Sources

- 1. uracil-projectchemistry.weebly.com [uracil-projectchemistry.weebly.com]

- 2. Uracil - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. wikiwand.com [wikiwand.com]

- 6. newworldencyclopedia.org [newworldencyclopedia.org]

- 7. Fluorouracil - Wikipedia [en.wikipedia.org]

- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 9. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 12. Zidovudine - Wikipedia [en.wikipedia.org]

- 13. Tegafur/uracil - Wikipedia [en.wikipedia.org]

- 14. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 15. AIDS Drug AZT: How It Got Approved 30 Years Ago | TIME [time.com]

- 16. Antiretroviral Drug Discovery and Development | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]

- 17. publications.iarc.who.int [publications.iarc.who.int]

- 18. Zidovudine | PPTX [slideshare.net]

- 19. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 20. ClinPGx [clinpgx.org]

- 21. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Uracil Core in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Diamino Uracils

Uracil derivatives are foundational scaffolds in medicinal chemistry, prized for their synthetic accessibility and diverse biological activities.[1] Among these, diamino uracils represent a particularly vital class of intermediates and active pharmaceutical ingredients (APIs). These compounds serve as critical precursors for synthesizing a wide array of therapeutic agents, including xanthine derivatives used as adenosine receptor antagonists for neurodegenerative diseases and potent kinase inhibitors for oncology.[2][3][4] Their utility extends to applications as antimicrobial, antioxidant, and antiviral agents.[1]

For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of these molecules is not merely academic; it is a prerequisite for success.[5][6] Properties such as solubility, solid-state characteristics, thermal stability, and ionization state govern a molecule's journey from a laboratory curiosity to a viable therapeutic. They directly influence bioavailability, manufacturability, formulation design, and regulatory approval.[6][7] This guide provides a detailed exploration of the core physicochemical properties of diamino uracils, synthesizing technical data with the practical insights needed for informed drug development.

Molecular Structure: Isomers, Tautomers, and Conformations

The foundational structure of a diaminouracil is a pyrimidine-2,4(1H,3H)-dione ring substituted with two amino groups. The most common isomers in drug discovery are 5,6-diaminouracil and 2,4-diaminouracil, each offering distinct electronic and steric profiles for further chemical modification.[8][9]

A critical consideration, often overlooked, is the potential for complex structural dynamics in solution. Amide-containing uracil derivatives can exhibit rotational conformers (rotamers) due to the partial double-bond character of the amide bond.[2] This phenomenon can lead to the unexpected duplication of signals in Nuclear Magnetic Resonance (NMR) spectra, which might be misinterpreted as impurities or a mixture of regioisomers.

Causality in Analysis: Dynamic NMR spectroscopy, performed at varying temperatures, is an essential tool to probe these conformational dynamics.[2] By observing the coalescence or sharpening of NMR signals with temperature changes, one can confirm the presence of rotamers and understand the energy barrier to their interconversion. This insight is crucial, as different conformers may exhibit different binding affinities to a biological target, impacting overall efficacy.

Solid-State Properties: Crystallinity and Polymorphism

The solid-state form of an API profoundly impacts its stability, solubility, and dissolution rate—and by extension, its bioavailability.[5] Diamino uracils, like many APIs, can exist in different crystalline arrangements known as polymorphs. Each polymorph, despite having the same chemical composition, is a distinct solid material with unique physical properties.[10]

Key Characterization Techniques

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in its crystalline lattice, revealing intramolecular geometry and intermolecular interactions like hydrogen bonding.[2][3] Powder X-ray Diffraction (PXRD) is the workhorse for routine polymorph identification and quality control, as it provides a unique "fingerprint" for each crystalline form.[11]

-

Thermal Analysis: As detailed in the next section, Differential Scanning Calorimetry (DSC) is highly effective for detecting polymorphic transitions.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the diaminouracil derivative. This is often the most challenging step. Common methods include slow evaporation from a saturated solution (e.g., DMSO, DMF), vapor diffusion, or cooling crystallization.[2]

-

Crystal Selection & Mounting: Under a microscope, select a high-quality, single crystal (typically <0.5 mm) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection to capture diffraction patterns from all possible orientations.

-

Structure Solution & Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and refined to achieve the best possible fit between the calculated and observed diffraction data.

Caption: A typical workflow for determining the 3D structure of a new compound.

Thermal Properties and Stability

Thermal analysis is indispensable in pharmaceutical development for establishing processing parameters, ensuring drug-excipient compatibility, and predicting shelf-life.[12]

Key Characterization Techniques

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It provides quantitative data on melting points, crystallization events, and polymorphic transitions, which are critical for quality control.[10][15]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to evaluate thermal stability and quantify degradation pathways, which is vital for determining optimal storage conditions.

Quantitative Data: Melting Points of Diamino Uracil Derivatives

| Compound | Melting Point (°C) | Source |

| 5,6-Diaminouracil sulfate | >260 °C (decomposes) | |

| 5,6-Diaminouracil hydrochloride | 300–305 °C (decomposes) | [16] |

| 1,3-Diethyl-5,6-diaminouracil | 88–98 °C | [17] |

| 1,3-Dibutyl-5,6-diaminouracil | 93 °C | [18] |

| N-(6-Amino-1,3-dimethyl-2,4-dioxo...) | 220–223 °C | [2] |

| N-(6-Amino-3-ethyl-2,4-dioxo...) | >320 °C | [2] |

| *Full chemical names provided in the reference. |

Experimental Protocol: Characterization by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the diaminouracil sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program: Program the instrument to heat at a constant rate, typically 10 °C/min, over a temperature range relevant to the expected thermal events (e.g., from 25 °C to 350 °C).

-

Data Analysis: The instrument records the differential heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization or decomposition) appear as troughs. The onset temperature of the melting peak is typically reported as the melting point.

Caption: A streamlined workflow for performing a DSC experiment.

Solubility and Ionization (pKa)

Aqueous solubility is a master variable in drug development, as a drug must dissolve to be absorbed.[19] Many diaminouracil derivatives exhibit poor water solubility, necessitating strategies to improve it, such as salt formation (e.g., hydrochloride or sulfate salts) or formulation with solubilizing excipients.[16]

The pKa , or acid dissociation constant, defines the ionization state of a molecule at a given pH. The amino groups on the uracil ring are basic and will be protonated at acidic pH. Knowing the pKa is essential for predicting solubility in different parts of the gastrointestinal tract and for developing stable liquid formulations.

Key Characterization Techniques

-

UV-Vis Spectroscopy: This technique is a reliable method for determining the pKa of compounds with a chromophore. As the pH of the solution changes, the protonation state of the molecule changes, leading to a shift in its UV-Vis absorption spectrum. By monitoring this shift, the pKa can be accurately determined.[20][21]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

-

Stock Solution: Prepare a concentrated stock solution of the diaminouracil compound in a suitable solvent (e.g., DMSO or methanol).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12).

-

Sample Preparation: For each pH point, add a small, constant aliquot of the stock solution to a cuvette containing a specific buffer to achieve a final concentration suitable for UV-Vis analysis.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the sample at each pH. The parent uracil molecule has absorption maxima around 202 nm and 258 nm.[22]

-